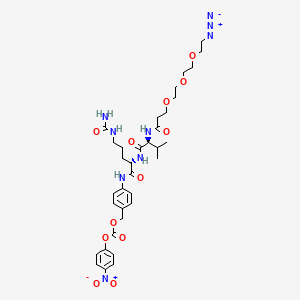

Azido-PEG3-Val-Cit-PAB-PNP

Descripción general

Descripción

Azido-PEG3-Val-Cit-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound contains three units of polyethylene glycol (PEG), which enhances its solubility in aqueous solutions. The azide group allows for click chemistry reactions, making it a versatile tool in bioconjugation and drug delivery systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG3-Val-Cit-PAB-PNP involves multiple steps:

Azidation: Incorporation of the azide group for click chemistry.

Val-Cit-PAB Linker Formation: The Val-Cit-PAB moiety is introduced, which is cleavable by cathepsin B, an enzyme present in lysosomes

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

Types of Reactions:

Click Chemistry: this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. .

Cleavage Reactions: The Val-Cit-PAB linker is specifically cleaved by cathepsin B, releasing the payload in the lysosome.

Common Reagents and Conditions:

CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.

SPAAC: No catalyst is required, making it suitable for in vivo applications

Major Products:

CuAAC: Formation of triazole-linked conjugates.

SPAAC: Formation of stable triazole rings without the need for copper

Aplicaciones Científicas De Investigación

Antibody-Drug Conjugates (ADCs)

Azido-PEG3-Val-Cit-PAB-PNP is primarily employed in the development of ADCs, which combine monoclonal antibodies with cytotoxic drugs via a stable linker. This approach allows for selective targeting of cancer cells while minimizing systemic toxicity. The Val-Cit moiety is specifically cleaved by cathepsin B, an enzyme abundant in lysosomes, ensuring that the cytotoxic payload is released only within the target cells .

Case Study: ADC Development

A recent study highlighted the use of this compound in synthesizing an ADC targeting prostate cancer cells. The ADC demonstrated enhanced efficacy compared to traditional therapies, showcasing the potential of this linker in improving therapeutic outcomes .

PROTACs Development

In addition to ADC applications, this compound serves as a linker in PROTACs. These bifunctional molecules recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome system. The incorporation of PEG enhances solubility and stability, making PROTACs more effective in cellular environments .

Case Study: Targeted Protein Degradation

Research has shown that PROTACs utilizing this compound can selectively degrade oncogenic proteins, providing a novel therapeutic strategy for cancers resistant to conventional treatments .

Click Chemistry Applications

The azide functionality in this compound allows it to participate in click chemistry reactions, which are crucial for bioconjugation processes. This feature enables researchers to attach various biomolecules, including peptides and small molecules, facilitating the design of complex therapeutic systems.

Example of Click Chemistry Utilization

In a study involving the synthesis of multifunctional nanoparticles for drug delivery, this compound was used to conjugate targeting ligands to nanoparticles via click chemistry, significantly improving drug delivery efficiency to tumor sites .

Summary Table of Applications

| Application | Description | Key Benefits |

|---|---|---|

| Antibody-Drug Conjugates | Synthesis of targeted therapies combining antibodies with cytotoxins | Selective targeting reduces systemic toxicity |

| PROTACs | Development of degraders targeting specific proteins | Potential for overcoming drug resistance |

| Click Chemistry | Facilitates bioconjugation with other biomolecules | Versatile applications in drug delivery |

Mecanismo De Acción

Azido-PEG3-Val-Cit-PAB-PNP functions as a linker in ADCs and PROTACs. In ADCs, it connects the antibody to the cytotoxic drug. Upon internalization by the target cell, the linker is cleaved by cathepsin B, releasing the drug to exert its cytotoxic effects. In PROTACs, it links the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Comparación Con Compuestos Similares

Azido-PEG4-Val-Cit-PAB-PNP: Similar structure with an additional PEG unit, offering increased solubility.

Azido-PEG2-Val-Cit-PAB-PNP: Contains one less PEG unit, resulting in lower solubility but potentially faster cellular uptake

Uniqueness: Azido-PEG3-Val-Cit-PAB-PNP strikes a balance between solubility and cellular uptake, making it a versatile and widely used linker in both ADCs and PROTACs .

Actividad Biológica

Azido-PEG3-Val-Cit-PAB-PNP is a specialized compound primarily utilized as a linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in targeted therapy, and relevant research findings.

This compound consists of several key components:

- Azido Group : Facilitates click chemistry, allowing selective reactions with alkyne-containing molecules.

- PEG Spacer : Enhances solubility and biocompatibility, making it suitable for biological applications.

- Valine-Citrulline (Val-Cit) Dipeptide : Serves as a cleavable linker that is specifically cleaved by cathepsin B, an enzyme prevalent in tumor cells.

- PAB (p-Aminobenzyl) Moiety : Acts as a conjugation site for cytotoxic drugs or biomolecules.

The biological activity of this compound primarily arises from its role in ADCs. In this context, it connects an antibody to a cytotoxic drug payload. Upon internalization by cancer cells, the linker is cleaved by cathepsin B, releasing the drug specifically within the tumor environment, thereby enhancing therapeutic efficacy while minimizing systemic toxicity .

Applications in Antibody-Drug Conjugates (ADCs)

ADCs leverage the specificity of antibodies to deliver cytotoxic agents directly to cancer cells. The use of this compound in ADCs offers several advantages:

- Targeted Delivery : The antibody component binds to specific antigens on cancer cells, ensuring that the cytotoxic payload is delivered precisely where needed.

- Reduced Off-Target Effects : By releasing the drug only within tumor cells, the compound minimizes damage to healthy tissues .

- Enhanced Stability and Solubility : The PEG spacer contributes to improved solubility and stability of the conjugate in physiological conditions .

1. Cleavage Mechanism Study

A study demonstrated that this compound undergoes selective cleavage by cathepsin B. This enzyme's activity was confirmed through in vitro assays where the release of the cytotoxic agent was monitored in the presence of lysosomal extracts from cancer cells. The results indicated efficient cleavage and subsequent drug release, supporting its application in ADCs .

2. Comparative Efficacy Analysis

A comparative analysis was conducted to evaluate the efficacy of various ADC linkers, including this compound. The study assessed cell viability post-treatment with ADCs containing different linkers. Findings revealed that ADCs utilizing this compound exhibited superior cytotoxicity against target cancer cell lines compared to those with non-cleavable linkers .

3. PROTAC Applications

In addition to its use in ADCs, this compound has been explored as a linker in PROTACs. These compounds function by recruiting E3 ubiquitin ligases to target proteins for degradation via the proteasome pathway. The azido group enables click chemistry for attaching ligands that bind specific proteins of interest, enhancing the selectivity and efficiency of protein degradation strategies .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

| Feature | Description |

|---|---|

| Type | Linker for ADCs and PROTACs |

| Mechanism | Cleavage by cathepsin B for targeted drug release |

| Applications | Cancer therapy via ADCs; protein degradation via PROTACs |

| Advantages | Targeted delivery, reduced off-target effects, enhanced solubility |

Propiedades

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47N9O12/c1-23(2)30(41-29(44)13-16-51-18-20-53-21-19-52-17-15-38-42-36)32(46)40-28(4-3-14-37-33(35)47)31(45)39-25-7-5-24(6-8-25)22-54-34(48)55-27-11-9-26(10-12-27)43(49)50/h5-12,23,28,30H,3-4,13-22H2,1-2H3,(H,39,45)(H,40,46)(H,41,44)(H3,35,37,47)/t28-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBCDJANEWKOSX-JDXGNMNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47N9O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601100304 | |

| Record name | L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601100304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

773.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055047-18-0 | |

| Record name | L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055047-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601100304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.